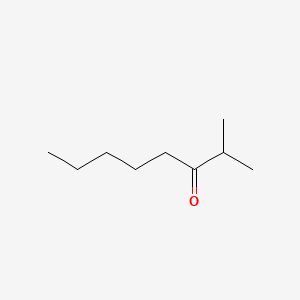

2-Methyloctan-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyloctan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-4-5-6-7-9(10)8(2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSKXCNVESXQCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238958 | |

| Record name | 2-Methyloctan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923-28-4 | |

| Record name | 2-Methyl-3-octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-octanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-octanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyloctan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyloctan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-OCTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5UD2Y63N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Strategic Approaches for 2 Methyloctan 3 One and Its Chirality

Total Synthesis and Semisynthesis of 2-Methyloctan-3-one Analogs

The construction of branched ketones such as this compound requires precise control over reaction pathways to ensure the desired constitutional isomer is formed. Regioselective and chemoselective transformations are paramount in achieving this goal.

Regioselective and Chemoselective Transformations in Branched Ketone Synthesis

Regioselectivity in the synthesis of unsymmetrical ketones, like this compound, is a significant challenge. The Mannich reaction, a classic method for aminomethylation of ketones, can be controlled to favor either the more or less substituted product. For instance, reacting an unsymmetrical ketone with dimethyl(methylene)ammonium trifluoroacetate (B77799) in trifluoroacetic acid typically yields the more substituted aminoketone, while using di-isopropyl(methylene)ammonium perchlorate (B79767) in acetonitrile (B52724) leads to the less substituted product. This selectivity arises from the reaction conditions dictating whether a kinetic or thermodynamic enolate is the reactive intermediate.

Modern catalytic methods offer elegant solutions for the regioselective synthesis of branched ketones. Rhodium-catalyzed reductive coupling of vinyl bromides with aldehydes, mediated by formate, can be directed to form either branched or linear ketones. The choice of phosphine (B1218219) ligand is critical; a ligand like PtBu2Me favors the formation of branched ketones, whereas PPh3 promotes isomerization to yield linear ketones. This regiodivergence allows for the synthesis of specific isomers from common precursors. Furthermore, direct α-alkylation of cyclic ketones with simple alkenes has been achieved with high branched selectivity using an iridium catalyst in a cooperative catalysis mode with an enamine.

Chemoselectivity, the preferential reaction of one functional group over others, is also crucial. The synthesis of ketones from the addition of organometallic reagents to carboxylic acid derivatives requires the reagent to selectively attack the intended carbonyl group without reacting with other functionalities. The use of N-acylazetidines as bench-stable acylating agents demonstrates high chemoselectivity, as organometallics add to them to form stable tetrahedral intermediates that collapse to the ketone product. This method offers a wide substrate scope and exquisite selectivity for the ketone product over other potentially reactive sites.

Application of Specific Reagents and Reaction Conditions in Ketone Formation

A variety of reagents and conditions can be employed for the synthesis of ketones, each with its own advantages regarding scope and functional group tolerance. The choice of reagent is often dictated by the desired chemoselectivity and the nature of the starting materials.

Grignard reagents are classic organometallic compounds used in ketone synthesis. Their addition to carbonyl compounds can be highly chemoselective, particularly when using solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can lead to higher yields and selectivities compared to traditional solvents like THF. Cross-coupling reactions provide another powerful avenue. For example, a nickel-catalyzed cross-coupling of acyl chlorides with organozinc reagents is effective for producing a wide range of ketones, including those with steric hindrance. Similarly, palladium-catalyzed Suzuki-Miyaura cross-coupling of acyl chlorides with boronic acids is a highly chemoselective method that can be performed under mechanochemical, solvent-free conditions.

Weinreb amides are particularly useful intermediates for ketone synthesis due to their high stability and chemoselectivity. Organolithium or Grignard reagents add to Weinreb amides to form a stable chelated intermediate, which prevents the common problem of over-addition that leads to tertiary alcohols.

| Method | Reagents | Key Features | Reference(s) |

| Organometallic Addition | Organolithium or Grignard reagents, N-acylazetidines | Bench-stable acylating agents, forms stable tetrahedral intermediates, high chemoselectivity. | |

| Grignard Reaction | Alkyl/Aryl Halides, Magnesium, Carbonyl Compounds, 2-MeTHF | High yields and chemoselectivity in 2-MeTHF solvent. | |

| Nickel-Catalyzed Cross-Coupling | Acyl chlorides, Organozinc reagents, Ni catalyst | Effective for hindered ketones. | |

| Suzuki-Miyaura Cross-Coupling | Acyl chlorides, Boronic acids, Pd catalyst | Highly chemoselective, can be performed under solvent-free conditions. | |

| Weinreb Amide Chemistry | Weinreb amides, Organolithium/Grignard reagents | Stable intermediates prevent over-addition to form tertiary alcohols. |

Asymmetric Synthesis of Chiral this compound Precursors and Derivatives

The chirality of this compound, centered at the C2 position, necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms. This involves the stereocontrolled formation of precursors and derivatives.

Enantioselective Approaches to Branched Alcohols (e.g., 2-methyloctan-1-ol)

The chiral alcohol (S)-2-methyloctan-1-ol is a key precursor for the synthesis of chiral derivatives. A successful enantioselective synthesis of this alcohol has been reported utilizing a chiral auxiliary strategy. The synthesis begins with the acylation of the chiral auxiliary, (4S,5R)-4-methyl-5-phenyloxazolidin-2-one, with octanoyl chloride. This is followed by a diastereoselective methylation and subsequent reductive cleavage of the auxiliary with lithium aluminium hydride (LiAlH4) to afford (S)-2-methyloctan-1-ol in 80% yield and with a high enantiomeric excess (ee) of 95.0%. A similar sequence starting with the enantiomeric auxiliary provides access to (R)-2-methyloctan-1-ol, which has been obtained with an even higher 99.5% ee.

| Chiral Intermediate | Yield | Enantiomeric Excess (ee) | Reference |

| (S)-2-methyloctan-1-ol | 80% | 95.0% | |

| (R)-2-methyloctan-1-ol | 80% | 99.5% |

Other general methods for preparing enantiomerically pure branched alcohols include the zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA), followed by functionalization. Enzymatic reactions, such as the stereoselective reduction of ketones by alcohol dehydrogenases, also represent a powerful tool for accessing chiral alcohols with high optical purity.

Diastereoselective Control in Carbon-Carbon Bond Formation

When a molecule already contains a stereocenter, the formation of a new stereocenter must be controlled to produce the desired diastereomer. This is known as diastereoselective control. In the context of synthesizing derivatives of this compound, controlling the stereochemistry during C-C bond formation is critical.

Aldol (B89426) reactions are a cornerstone of C-C bond formation. When a chiral enolate reacts with an aldehyde, two new chiral centers can be created, and the reaction can proceed with high diastereoselectivity. The geometry of the enolate (E or Z) and the reaction conditions significantly influence which diastereomer is formed. For instance, nickel-catalyzed α-allylation of ketones with non-conjugated dienes can create adjacent quaternary and tertiary stereocenters in a highly diastereoselective manner. Computational studies suggest a ligand-to-ligand hydrogen transfer process sets the selectivity. Diastereoselective oxidative coupling of silyl (B83357) bis-enol ethers derived from cyclic ketones is another powerful method for creating C-C bonds with stereocontrol.

Chiral Pool and Auxiliary Strategies for Related Structures

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products like carbohydrates, amino acids, and terpenes that can be used as starting materials for complex syntheses. D-mannose, a readily available carbohydrate, has been used as a chiral pool starting material for the total synthesis of petrosiols, which are complex natural products. This approach leverages the pre-existing stereocenters of the natural product to build new chiral molecules. Similarly, chiral zeolites, prepared using enantiopure organic cations derived from the chiral pool (like pseudoephedrine), can act as enantioselective catalysts.

Chiral auxiliaries are removable chiral groups that are temporarily attached to a substrate to direct a stereoselective reaction. The synthesis of (R)- and (S)-2-methyloctan-1-ol described previously is a prime example of an auxiliary-controlled process. The oxazolidinone auxiliary ((4S,5R)-4-methyl-5-phenyloxazolidin-2-one) directs the methylation step, and after its removal, the desired chiral alcohol is revealed. This strategy is widely used in asymmetric synthesis to achieve high levels of stereocontrol.

| Strategy | Description | Example | Reference(s) |

| Chiral Pool | Utilizes naturally occurring, enantiopure compounds as starting materials. | Synthesis of petrosiols from D-mannose. | |

| Chiral Auxiliary | A temporary chiral group directs a stereoselective reaction before being removed. | Synthesis of (R)- and (S)-2-methyloctan-1-ol using a phenyloxazolidinone auxiliary. | |

| Chiral Catalyst | An enantiopure catalyst facilitates a reaction to produce a chiral product from an achiral or racemic substrate. | Asymmetric catalysis using chiral zeolite materials derived from pseudoephedrine. |

This compound as a Key Synthetic Building Block

The structural motif of this compound, characterized by a nine-carbon chain with a ketone and a methyl branch, is a valuable synthon for creating more elaborate molecules. Its reactivity, centered around the carbonyl group, allows for a variety of transformations to build stereocenters and extend carbon chains, making it a strategic component in multistep syntheses.

Strategic Incorporation into Complex Natural Product Analogs (e.g., Macrotetrolide Biosynthetic Mimics)

The synthesis of analogs of complex natural products often relies on mimicking biosynthetic pathways. Macrotetrolide antibiotics, such as nonactin (B1679836) and polynactin, are assembled in nature from monomeric hydroxy-carboxylic acids like nonactic acid. The biosynthesis involves the assembly of acyl-CoA fragments into a diketone, which is then reduced to a diol intermediate (like intermediate B in Scheme 1 of the cited research) before cyclization.

Researchers have synthesized mimics of these biosynthetic intermediates to explore the production of new macrotetrolide analogs through biotransformation. In one such study, a racemic analog (3 ) of a bishomononactic acid precursor was synthesized to be fed to polynactin-producing Streptomyces griseus. The synthesis of this mimic highlights the strategic use of building blocks structurally related to this compound.

The key synthetic step involves an aldol reaction between methyl isopropyl ketone and an aldehyde (4 ) to yield a β-hydroxy ketone (5 ). This aldol product is then stereoselectively reduced to the target diol mimic (6 ). The β-hydroxy ketone intermediate possesses a structural framework analogous to a hydroxylated derivative of this compound. This strategy demonstrates how such C9-ketone motifs can be employed to construct specific, complex fragments that mimic natural biosynthetic intermediates, with the ultimate goal of generating novel bioactive compounds.

| Step | Reaction | Key Intermediates | Significance | Reference |

|---|---|---|---|---|

| 1 | Aldol Reaction | β-hydroxy ketone (5) | Constructs the core backbone of the mimic, analogous to a hydroxylated 2-methyloctanone structure. | |

| 2 | Stereoselective Reduction | anti-diol (6) | Creates the diol functionality that mimics the natural biosynthetic intermediate. | |

| 3 | Biotransformation | Unnatural Polynactins | Demonstrates the successful incorporation of the synthetic mimic into the biosynthetic machinery of Streptomyces griseus. |

Contribution to Synthetic Cannabinoid Structural Diversity (e.g., HU-210, Dexanabinol Frameworks)

The pharmacological properties of synthetic cannabinoids are highly dependent on their molecular structure, particularly the nature of the alkyl side chain on the resorcinol (B1680541) ring. Potent synthetic cannabinoids, including HU-210 and its enantiomer Dexanabinol, feature a 3-(2-methyloctan-2-yl) substituent, also known as a 1,1-dimethylheptyl group. The synthesis of these molecules is therefore critically dependent on the prior synthesis of the key intermediate, 5-(2-methyloctan-2-yl)benzene-1,3-diol.

While this compound is a structural isomer of the direct ketone precursor, research shows that the synthesis of the crucial tertiary alcohol side-chain precursor, 2-methyloctan-2-ol, proceeds from its isomer, 2-octanone (B155638) . A patented method describes the preparation of 2-methyloctan-2-ol via a Grignard reaction, where 2-octanone is treated with a methyl Grignard reagent, such as methylmagnesium chloride or methylmagnesium bromide.

This resulting tertiary alcohol, 2-methyloctan-2-ol, can then be used in a Friedel-Crafts alkylation reaction with a resorcinol derivative to install the 1,1-dimethylheptyl side chain onto the aromatic core. The resulting 5-(2-methyloctan-2-yl)benzene-1,3-diol is the foundational building block that is subsequently condensed with other chiral synthons, such as derivatives of myrtenol, to construct the complex polycyclic framework of cannabinoids like HU-210 and Dexanabinol. Thus, the C9 ketone backbone, specifically in the form of 2-octanone, is instrumental in creating the structural diversity of highly potent synthetic cannabinoids by providing the signature side chain.

| Step | Reaction Type | Reactants | Product | Reference |

|---|---|---|---|---|

| 1 | Grignard Reaction | 2-Octanone, Methylmagnesium bromide/chloride | 2-Methyloctan-2-ol | |

| 2 | Friedel-Crafts Alkylation | 2-Methyloctan-2-ol, Resorcinol | 5-(2-Methyloctan-2-yl)benzene-1,3-diol | |

| 3 | Condensation/Cyclization | 5-(2-Methyloctan-2-yl)benzene-1,3-diol, (+)-4-hydroxymyrtenol pivalate | Dexanabinol |

Utilization in Pheromone Synthesis Research (e.g., Frankliniella occidentalis components)

Ketones are common precursors in the synthesis of insect pheromones, which are often chiral alcohols or their derivatives. Research into the chemical signals of the western flower thrips, Frankliniella occidentalis, a significant agricultural pest, has led to the identification and synthesis of its contact pheromone, 7-methyltricosane (B1196530). Current time information in Bangalore, IN. The asymmetric synthesis of this C24 hydrocarbon demonstrates the strategic utility of C9 building blocks derived from a 2-methyloctane (B1294640) framework.

The synthesis of both the (R)- and (S)-enantiomers of 7-methyltricosane was achieved using a convergent strategy involving a Wittig coupling. Current time information in Bangalore, IN. A critical component of this synthesis is the chiral C9 building block, (R)-1-bromo-2-methyloctane . Current time information in Bangalore, IN. This key intermediate was prepared from the corresponding chiral alcohol, (R)-2-methyloctan-1-ol, via an Appel reaction. Current time information in Bangalore, IN.

Although the reported synthesis started from a different chiral precursor to obtain the alcohol, ketones like this compound are fundamental starting materials for producing such alcohol building blocks. Asymmetric reduction of this compound could furnish chiral 2-methyloctan-3-ol, which could then be transformed into the requisite chiral 1-ol or its derivatives through established synthetic methodologies. This highlights the potential of the this compound skeleton as a valuable synthon in the broader field of pheromone synthesis.

The subsequent steps in the synthesis of the F. occidentalis pheromone involve the conversion of (R)-1-bromo-2-methyloctane into its corresponding triphenylphosphonium salt. Current time information in Bangalore, IN. This salt then undergoes a Wittig coupling reaction with n-pentadecanal to assemble the C24 carbon chain of the target pheromone, which is obtained after hydrogenation of the resulting alkene. Current time information in Bangalore, IN.

| Step | Reaction | Precursor | Product | Significance | Reference |

|---|---|---|---|---|---|

| 1 | Appel Reaction | (R)-2-methyloctan-1-ol | (R)-1-bromo-2-methyloctane | Creates the key C9 electrophilic building block. | Current time information in Bangalore, IN. |

| 2 | Phosphonium (B103445) Salt Formation | (R)-1-bromo-2-methyloctane, Triphenylphosphine | (R)-2-methyloctyl)triphenylphosphonium bromide | Prepares the ylide precursor for the Wittig reaction. | Current time information in Bangalore, IN. |

| 3 | Wittig Coupling | The phosphonium salt, n-Pentadecanal | (R)-7-methyltricos-8-ene | Forms the full C24 carbon skeleton of the pheromone. | Current time information in Bangalore, IN. |

| 4 | Hydrogenation | (R)-7-methyltricos-8-ene | (R)-7-methyltricosane | Yields the final saturated pheromone molecule. | Current time information in Bangalore, IN. |

Mechanistic Investigations of Chemical Reactivity and Transformations

Elucidation of Reaction Mechanisms at the Ketone Functionality

The ketone functional group in 2-methyloctan-3-one is the primary site of chemical reactivity. The carbon-oxygen double bond is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic, which dictates its reaction pathways.

The principal reaction mechanism for ketones is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide ion yields the final addition product. The structure of this compound, featuring a pentyl group on one side of the carbonyl and an isopropyl group on the other, presents a sterically hindered environment that can influence reaction rates and pathways.

A classic example is the Grignard reaction , where an organomagnesium halide adds to the ketone. The reaction with this compound would proceed via nucleophilic addition of the Grignard reagent to the carbonyl carbon to form a tertiary alcohol after acidic workup. However, due to significant steric hindrance from the isopropyl group, side reactions may become prominent. The Grignard reagent might act as a base, deprotonating the α-carbon to form an enolate, which would regenerate the starting ketone upon workup.

Another key reaction is α-alkylation , which proceeds through an enolate intermediate. The formation of an enolate at one of the α-carbons (C2 or C4) renders that position nucleophilic, allowing it to attack an electrophile. For instance, rhodium-catalyzed α-methylation reactions have been developed for ketones using N,N-dimethylformamide (DMF) as the carbon source. The proposed mechanism involves the oxidation of DMF to an iminium intermediate that reacts with the ketone enolate.

Furthermore, the ketone functionality can undergo ketalization when reacted with diols in the presence of an acid catalyst. This reaction is reversible and involves the formation of a hemiketal intermediate followed by the elimination of water to form a stable cyclic ketal. For this compound, this would serve as a protective strategy for the carbonyl group during other chemical transformations.

Stereoelectronic Effects on Reactivity Profiles

Stereoelectronic effects, which encompass the interplay of steric and electronic properties arising from the spatial arrangement of orbitals, are crucial in determining the reactivity of this compound.

Steric Hindrance: Aldehydes are generally more reactive than ketones in nucleophilic addition reactions, a difference attributed to both electronic and steric factors. Ketones possess two alkyl groups attached to the carbonyl carbon, whereas aldehydes have only one, making the carbonyl carbon in ketones more sterically shielded. In this compound, the isopropyl group adjacent to the carbonyl imposes greater steric hindrance than the n-pentyl group, potentially directing nucleophilic attack to the less hindered face of the carbonyl.

Electronic Effects: The alkyl groups (isopropyl and pentyl) are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic compared to aldehydes. This electronic effect, combined with steric hindrance, contributes to the moderate reactivity of ketones like this compound.

Regioselectivity of Enolate Formation: The presence of two non-equivalent α-carbons (the methyl-substituted C2 and the methylene (B1212753) C4) means that two different regioisomeric enolates can be formed upon deprotonation.

Kinetic Enolate: Deprotonation at the less substituted C4 position is faster due to greater accessibility of the α-hydrogens, leading to the kinetic enolate.

Thermodynamic Enolate: Deprotonation at the more substituted C2 position leads to the more stable, more highly substituted thermodynamic enolate.

The selective formation of one enolate over the other is a classic example of thermodynamic versus kinetic control and is highly dependent on reaction conditions such as the base, solvent, and temperature. This regioselectivity is a critical stereoelectronic consideration, as it dictates the outcome of subsequent alkylation or condensation reactions. For instance, achieving selective alkylation at the more-hindered α-site (C2) is a significant challenge but has been accomplished using specialized nickel catalysts that favor the formation of the thermodynamic enolate.

Catalyst Design and Performance in Reactions Involving this compound or its Structural Motifs (e.g., Suzuki Cross-Coupling)

While direct catalytic reactions on this compound are not extensively documented, its structural motifs are featured in various catalytically driven transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms carbon-carbon bonds by coupling an organoboron species with an organohalide.

A key example involves the synthesis of cannabilactone analogues, where a biphenyl (B1667301) core is constructed using a Suzuki coupling. In this synthesis, a boronic acid containing a 2-methyloctan-2-yl moiety (a very close structural relative) was coupled with a substituted methyl 2-bromobenzoate. The reaction was successfully catalyzed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], demonstrating the utility of this catalyst system for sterically demanding substrates.

Table 1: Suzuki Cross-Coupling Involving a 2-Methyloctan Structural Motif An interactive data table based on research findings.

| Reactant 1 (Boronic Acid) | Reactant 2 (Aryl Bromide) | Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 2-(2-methyloctan-2-yl)-4,5-dimethoxyphenylboronic acid | Methyl 2-bromo-4-methoxybenzoate | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O (5:1) | 110 | 45 | Not specified |

Beyond Suzuki coupling, catalyst design for reactions involving hindered ketone motifs is an active area of research. For example, nickel-catalyzed allylic alkylation has been shown to be highly regioselective for the more-substituted α-sites of unsymmetrical ketones. The use of a bulky biphenyl diphosphine ligand was critical for achieving this selectivity. Similarly, rhodium complexes have been designed for the α-methylation of ketones, showcasing the importance of the metal and ligand in controlling reactivity.

Table 2: Catalyst Performance in Reactions of Structurally Related Ketones An interactive data table summarizing catalyst systems.

| Reaction Type | Ketone Type | Catalyst | Key Ligand/Additive | Outcome | Reference |

| α-Methylation | Alkyl ketones | [Cp*RhCl₂]₂ | (NH₄)₂S₂O₈ | Direct methylation using DMF as C1 source | |

| α-Allylation | Unsymmetrical dialkyl ketones | Ni(COD)₂ | Bulky biphenyl diphosphine | Highly regioselective alkylation at the more-substituted α-carbon | |

| Isomerization-Methylation | Allylic alcohols (to form α-methyl ketones) | Pd(OAc)₂ | None | One-pot synthesis of α-methyl ketones from allylic alcohols and methanol |

Advanced Analytical Methodologies for Research Scale Characterization

High-Resolution Chromatographic Separations

Chromatographic techniques are indispensable for separating 2-methyloctan-3-one from complex mixtures and for assessing its purity. High-resolution methods are particularly crucial for resolving closely related compounds and stereoisomers.

Gas Chromatography (GC) with Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint.

For this compound, GC-MS analysis can confirm its identity and purity. The retention time in the gas chromatogram is a characteristic property under specific analytical conditions, while the mass spectrum provides definitive structural information. The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, showing key fragments that aid in its identification. The Kovats retention index, another useful parameter derived from GC analysis, has been experimentally determined on both non-polar and polar stationary phases, further aiding in its identification in complex mixtures.

Table 1: GC-MS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C9H18O | |

| Molecular Weight | 142.24 g/mol | |

| CAS Registry Number | 923-28-4 | |

| Top m/z Peak | 71 | |

| Second Highest m/z | 43 | |

| Third Highest m/z | 41 |

Liquid Chromatography (LC) Techniques, including Preparative and Chiral HPLC

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), offers complementary separation capabilities to GC. For this compound, reverse-phase HPLC methods have been developed. These methods typically use a non-polar stationary phase and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. For applications requiring mass spectrometry detection, volatile buffers like formic acid are used in the mobile phase instead of non-volatile ones like phosphoric acid. HPLC is also scalable and can be used for preparative separations to isolate pure this compound.

A significant application of HPLC in the study of this compound is chiral separation. Since this compound possesses a chiral center at the second carbon, it exists as a pair of enantiomers. These stereoisomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. Standard reverse-phase HPLC cannot separate enantiomers. To achieve this, a chiral stationary phase (CSP) is required. These phases create a chiral environment within the column, leading to differential interactions with the enantiomers and thus enabling their separation. The development of efficient chiral HPLC methods is crucial for studying the properties of individual enantiomers of this compound.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their structure and functional groups.

Nuclear Magnetic Resonance (NMR) for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds. It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. The chemical shifts, coupling constants, and signal intensities in an NMR spectrum provide a wealth of information about the connectivity and chemical environment of atoms within a molecule.

For this compound, ¹H NMR and ¹³C NMR spectra are essential for confirming its carbon skeleton and the position of the carbonyl group and the methyl branch. The ¹H NMR spectrum would show distinct signals for the protons on the pentyl chain, the methine proton at the chiral center, and the protons of the two methyl groups. The ¹³C NMR spectrum would provide complementary information, with a characteristic signal for the carbonyl carbon and distinct signals for each of the other eight carbon atoms in their unique chemical environments.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While standard GC-MS provides the nominal mass of a molecule, high-resolution mass spectrometry (HRMS) can measure the mass with extremely high accuracy (typically to within a few parts per million). This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS would confirm the molecular formula as C9H18O by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass but different elemental compositions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Both techniques provide information about the vibrational modes of the molecule.

Table 2: Spectroscopic Data for this compound

| Technique | Key Feature | Observed Data/Region | Source |

| ¹H NMR | Chemical Shifts | Characteristic signals for alkyl protons | |

| ¹³C NMR | Carbonyl Signal | Signal for C=O group | |

| HRMS | Exact Mass | Confirms C9H18O formula | |

| IR Spectroscopy | Carbonyl Stretch | Strong absorption band | |

| Raman Spectroscopy | Vibrational Modes | Complementary to IR |

Integrated Analytical Platforms for Complex Mixture Analysis

The characterization of individual components within complex mixtures, such as environmental samples, food and beverage matrices, or biological fluids, presents a significant analytical challenge. For a compound like this compound, which may be present at trace levels alongside hundreds or even thousands of other volatile organic compounds (VOCs), traditional single-dimension analytical techniques often fall short. Integrated analytical platforms, particularly those involving multidimensional separations, are essential for achieving the necessary resolution and sensitivity for comprehensive analysis.

Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful technique for the analysis of complex volatile and semi-volatile samples. This method utilizes two columns with different stationary phase polarities, providing a much higher peak capacity and enhanced selectivity compared to conventional one-dimensional GC. The first dimension typically separates compounds based on their boiling point, while the second dimension provides separation based on polarity. This orthogonal separation mechanism significantly reduces the likelihood of co-elution, where multiple compounds elute from the column at the same time.

The coupling of GC×GC with a mass spectrometer (MS), particularly a time-of-flight (TOF) detector, creates a highly effective platform for both qualitative and quantitative analysis. GC×GC-TOFMS provides high-resolution mass spectra for individual components, aiding in their identification, even when they are present in complex matrices. The enhanced separation power of GC×GC allows for the isolation of analytes from matrix interferences, leading to improved sensitivity and more accurate quantification. In the analysis of complex samples like tobacco smoke or biological specimens, GC×GC-TOFMS has demonstrated the ability to separate and identify thousands of compounds in a single run.

For instance, in the analysis of VOCs in the atmosphere, a GC×GC system was able to resolve several hundred well-separated peaks from air samples. The subsequent analysis of collected samples using GC×GC-TOFMS led to the tentative identification of about 650 peaks. This highlights the capability of such integrated platforms to handle highly complex samples. While direct studies on this compound using these advanced platforms are not extensively documented, the principles and demonstrated capabilities in analyzing other ketones and flavor compounds in intricate mixtures are directly applicable.

The selection of the column set is critical in a GC×GC system. A common configuration for the analysis of volatile compounds involves a non-polar first-dimension column and a semi-polar or polar second-dimension column. This setup effectively separates compounds based on volatility and then polarity. The table below illustrates a typical column combination that could be employed for the analysis of a complex mixture containing this compound.

| Parameter | First Dimension (1D) | Second Dimension (2D) |

|---|---|---|

| Stationary Phase | Non-polar (e.g., 5% Phenyl Polysilphenylene-siloxane) | Mid-polar (e.g., 50% Phenyl Polysilphenylene-siloxane) |

| Length | 30 m | 1-2 m |

| Internal Diameter | 0.25 mm | 0.1-0.15 mm |

| Film Thickness | 0.25 µm | 0.1-0.15 µm |

The data generated from a GC×GC-TOFMS analysis is a two-dimensional chromatogram, where peaks are plotted based on their retention times on both columns. This structured chromatogram can aid in the identification of compound classes, as compounds with similar chemical properties tend to appear in the same region of the 2D plot. For the analysis of this compound, its position in the chromatogram would be determined by its boiling point and polarity relative to other compounds in the sample.

Another advanced integrated platform involves the use of high-resolution mass spectrometry (HRMS), such as an Orbitrap mass analyzer, coupled with GC×GC. This combination provides highly accurate mass measurements, which can be used to determine the elemental composition of unknown compounds with a high degree of confidence. This is particularly valuable for distinguishing between isomers that may have very similar retention times and mass spectra.

The table below provides a hypothetical representation of the type of data that could be obtained for this compound and a potential co-eluting isomer, 3,3-Dimethyloctan-2-one, using a GC×GC-HRMS platform. The slight difference in retention times in the second dimension and the high-resolution mass data would allow for their unambiguous identification.

| Compound | 1D Retention Time (min) | 2D Retention Time (s) | Measured m/z | Theoretical m/z | Mass Error (ppm) |

|---|---|---|---|---|---|

| This compound | 15.23 | 2.85 | 142.1358 | 142.1358 | <1 |

| 3,3-Dimethyloctan-2-one | 15.23 | 2.95 | 142.1358 | 142.1358 | <1 |

Chemical Ecology and Inter Species Communication Research

Role as Semiochemicals or Chemical Signals in Biological Interactions (e.g., Pheromone Studies)

While direct research identifying 2-methyloctan-3-one as a specific pheromone is limited, the well-documented roles of its structural isomers are highly informative. Ketones with a methyl-branched structure are frequently identified as potent insect pheromones, suggesting a strong potential for related compounds to have similar bioactivity. Chiral methyl-branched pheromones, in particular, are utilized for species-specific communication across a diverse range of insects, including beetles, ants, and moths.

Research into the chemical ecology of weevils provides compelling evidence for the role of closely related ketones. For instance, 2-methyloctan-4-one has been identified as a male-specific pheromonal component in the weevil Metamasius spinolae, a significant pest of prickly pear cactus. This compound is part of a multi-component aggregation pheromone that attracts both male and female weevils to a common site. Similarly, 3-methyloctan-4-ol (phoenicol), a related alcohol, is the aggregation pheromone for the palm weevil Rhynchophorus phoenicis.

In social insects, branched ketones are often employed as alarm signals. Ants of the genus Myrmica and Crematogaster are known to use specific ketones to alert colony members to danger. For example, 6-methyloctan-3-one is a recognized alarm pheromone component for the common red ant, Myrmica rubra. The structural similarity between these documented pheromones and this compound underscores the importance of the ketone functional group and methyl branching in eliciting specific behavioral responses in insects.

Table 1: Documented Pheromonal Roles of this compound Isomers and Related Ketones

| Compound | Organism(s) | Pheromone Type | Finding |

|---|---|---|---|

| 2-Methyloctan-4-one | Metamasius spinolae (Weevil) | Aggregation | Identified as a male-produced component of the aggregation pheromone. |

| 3-Methyloctan-4-ol (phoenicol) | Rhynchophorus phoenicis (Palm Weevil) | Aggregation | Serves as the aggregation pheromone for this species. |

| 6-Methyloctan-3-one | Myrmica rubra (Common Red Ant), Crematogaster spp. | Alarm | Acts as an alarm pheromone, signaling danger to nestmates. |

| 4-Methyl-3-heptanone | Ants, Wasps, Spiders | Alarm, Allomone | Functions as an alarm pheromone in ants and as a defensive allomone in other species. |

Ecological Significance of Branched Ketones in Specific Organisms

The ecological significance of branched ketones extends beyond pheromonal communication within a single species. These compounds are integral to the chemical language that mediates a wide array of biological interactions. The structural complexity provided by methyl branches and the position of the ketone group allows for a high degree of signal specificity, which is vital for avoiding miscommunication between the vast number of insect species that coexist in an ecosystem.

In many insect species, cuticular hydrocarbons (CHCs) and their derivatives, which can include ketones, form a protective layer against desiccation and also function as complex chemical signals for recognition and communication. Environmental factors can even degrade non-volatile CHCs into more volatile compounds, including ketones, which can then act as signals to repel or attract other organisms.

In Weevils: The case of Metamasius spinolae highlights the ecological importance of branched ketones in pest management. The identification of 2-methyloctan-4-one as part of its aggregation pheromone blend offers a potential tool for monitoring and mass-trapping this agricultural pest. The pheromone lures weevils away from crops and into traps, providing a targeted and environmentally safer alternative to broad-spectrum pesticides.

In Ants: For social insects like ants, branched ketones are critical for colony defense and organization. Alarm pheromones such as 6-methyloctan-3-one can trigger rapid defensive behaviors, including aggression and dispersal, which are essential for protecting the colony from predators. The release of these volatile signals ensures a coordinated response among hundreds or thousands of individuals.

In Bees: While less documented as pheromones in bees compared to ants, ketones and other volatile organic compounds are present in honey and the bee-stomach, originating from both the bees themselves and the nectar they collect. These compounds contribute to the chemical profile of the hive and can play roles in food processing and communication. Studies have also identified related branched hydrocarbons, such as 3-methyloctane , in honey, which can be used to help determine its geographical origin.

Table 2: Ecological Context of Branched Ketones and Related Compounds

| Organism Group | Compound Class | Ecological Role(s) | Specific Examples |

|---|---|---|---|

| Coleoptera (Beetles/Weevils) | Branched Ketones | Aggregation Pheromones | 2-methyloctan-4-one in Metamasius spinolae attracts conspecifics for mating and resource exploitation. |

| Hymenoptera (Ants) | Branched Ketones | Alarm Pheromones, Trail Pheromones | 6-methyloctan-3-one in Myrmica and Crematogaster ants signals danger. Faranal , a branched aldehyde, is a trail pheromone. |

| Hymenoptera (Bees) | Branched Hydrocarbons | Chemical Markers | 3-methyloctane has been identified as a volatile compound in honey. |

Environmental Chemistry and Bioremediation Research of Branched Hydrocarbons

Microbial Degradation Pathways of Branched Alkanes and Ketones in Environmental Matrices

The microbial breakdown of complex organic molecules is a cornerstone of environmental bioremediation. For branched alkanes and their corresponding ketones, degradation is often more challenging than for their straight-chain counterparts due to steric hindrance from the methyl groups. However, various microorganisms have evolved specialized enzymatic machinery to utilize these compounds as sources of carbon and energy.

Microbial degradation of branched ketones can proceed under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, though the initial activation steps and metabolic pathways differ significantly.

Anaerobic Biotransformation: In the absence of oxygen, the chemical inertness of ketones presents a significant metabolic hurdle. Many anaerobic bacteria activate simple ketones through carboxylation, a reaction that introduces a carboxyl group and is often dependent on ATP for energy. For instance, the anaerobic degradation of acetone (B3395972) to acetoacetate (B1235776) is a well-documented carboxylation reaction. Studies on higher ketones, such as hexadecan-2-one, by sulfate-reducing microbial enrichment cultures have also pointed to carboxylation as the key initial activation step. Another proposed mechanism for some ketones is a TDP-dependent formylation. The degradation of branched alkanes, the precursors to these ketones, is also known to occur under anaerobic conditions, often through co-metabolism where the presence of one compound facilitates the breakdown of another.

Aerobic Biotransformation: In the presence of oxygen, microorganisms can employ powerful oxygenase enzymes to initiate ketone degradation. One common pathway is the Baeyer-Villiger oxidation, where a Baeyer-Villiger monooxygenase (BVMO) inserts an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. This ester is then hydrolyzed into an alcohol and a carboxylic acid, which can be funneled into central metabolic pathways. While this mechanism is well-established, some aerobic bacteria have also been found to utilize a carboxylation reaction similar to that seen in anaerobes, indicating that this is a versatile activation strategy. The formation of ketones can also be a result of the microbial breakdown of fats or the dehydrogenation of alcohols by bacteria such as Pseudomonas and Carnobacterium spp.

The complete mineralization of complex pollutants like branched ketones often requires the synergistic action of a diverse group of microorganisms, known as a microbial consortium. Different species within the consortium can perform specialized roles, such as producing biosurfactants to increase the bioavailability of the pollutant or degrading metabolic intermediates that might be toxic to other members.

Research has shown that consortia are generally more effective and resilient than single strains for degrading hydrocarbon mixtures. Key bacterial genera frequently implicated in the degradation of hydrocarbons and related compounds include:

Pseudomonas : A versatile genus known to degrade a wide array of hydrocarbons and produce biosurfactants.

Bacillus : Often found in hydrocarbon-degrading consortia, these bacteria can break down various alkanes.

Serratia and Burkholderia : These genera have been identified in potent fungal-bacterial consortia capable of extensive petroleum hydrocarbon degradation.

Sphingomonas : This genus has demonstrated the ability to degrade highly branched nonylphenol isomers.

Sulfate-reducing bacteria : Enrichment cultures from marine sediments have been shown to degrade long-chain and branched ketones under anoxic conditions.

The primary enzymes driving these degradation processes are central to the metabolic capabilities of these microbes.

| Enzyme Class | Function in Branched Hydrocarbon/Ketone Degradation | Key Microbial Groups |

| Carboxylases | Catalyze the addition of CO2 to the ketone molecule as an initial activation step in anaerobic and some aerobic pathways. | Nitrate-reducing bacteria, Phototrophic bacteria, Sulfate-reducing bacteria. |

| Monooxygenases | Incorporate a single oxygen atom into the substrate; includes Baeyer-Villiger monooxygenases that convert ketones to esters. | Aerobic bacteria. |

| Dehydrogenases | Catalyze the oxidation of alcohols (formed from alkanes or ester hydrolysis) to aldehydes or ketones. | Pseudomonas, Acinetobacter. |

| Branched-chain α-keto acid dehydrogenase (BCKDH) | A multi-enzyme complex that catalyzes the irreversible degradation of branched-chain α-keto acids. | Found in most tissues, with high activity in liver, kidney, and heart. |

Anaerobic and Aerobic Biotransformation Mechanisms

Environmental Fate and Transport Studies of 2-Methyloctan-3-one Analogs

Direct experimental data on the environmental fate of this compound is scarce. Therefore, its behavior is often inferred from studies on analogous compounds, such as other branched aliphatic ketones and hydrocarbons of similar carbon number (C9).

Based on an assessment of a C12 branched ketone fraction by the U.S. Environmental Protection Agency (EPA), it is expected that compounds like this compound will partition primarily to the air (82.6%) and soil (15.5%) compartments if released into the environment. Hydrolysis is not considered a significant transformation process for these ketones. While not expected to be "readily" biodegradable, meaning rapid and complete mineralization is unlikely, they are still susceptible to slower microbial degradation. The bioaccumulation potential is considered to be low.

Studies on C7-C9 aliphatic hydrocarbon solvents, which include branched isomers, support the view that these substances have a low order of systemic toxicity and that their primary environmental risk relates to their physical properties and potential for partitioning. The environmental presence of the analog 2-heptanone (B89624) has been confirmed in various industrial effluents and emissions, indicating that ketones are indeed mobile environmental contaminants.

The structure of the branched chain significantly influences degradability. Research on nonylphenol isomers showed that those with more highly branched alkyl chains were degraded much faster than less-branched or linear isomers. This suggests that the specific branching pattern of this compound would be a critical factor in its environmental persistence. Similarly, studies on the methanogenic degradation of branched alkanes in oil sands tailings showed a degradation order of 3-methylhexane (B165618) > 4-methylheptane (B1211382) > 2-methyloctane (B1294640) > 2-methylheptane, again highlighting that subtle structural differences dictate environmental fate.

Computational Chemistry and Theoretical Modeling Studies

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like 2-methyloctan-3-one, which contains a five-carbon chain and an isopropyl group, a multitude of conformational isomers can exist.

Studies on related methyl n-alkyl ketones (from pentan-2-one to octan-2-one) have shown that these compounds typically have at least two stable conformers in the gas phase: one with C1 symmetry (no symmetry elements) and another with Cs symmetry (a plane of symmetry). It is highly probable that this compound also exhibits multiple stable conformers, the relative populations of which would be determined by their free energy differences. Advanced computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to predict the geometries and relative energies of these different conformers.

Molecular Dynamics (MD) Simulations: While specific MD simulations for this compound are not available, this technique is used to study the dynamic behavior of molecules over time. An MD simulation would model the movements of each atom in this compound, providing insights into its flexibility, how it explores different conformations, and its interactions with solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a real-world environment, such as in a solution or as part of a mixture.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to determine the electronic properties of a molecule, which in turn govern its reactivity, stability, and spectroscopic characteristics. For this compound, various properties have been predicted using computational methods and are available in chemical databases.

Predicted Physicochemical and Thermodynamic Properties: Several key descriptors for this compound have been calculated using established computational models like the Joback method and Crippen's fragmentation method. These provide valuable, albeit predictive, data on the molecule's behavior.

| Property | Value | Unit | Source (Method) |

|---|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | -106.46 | kJ/mol | Joback Calculated Property |

| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -346.95 | kJ/mol | Joback Calculated Property |

| Enthalpy of Fusion (ΔfusH°) | 17.14 | kJ/mol | Joback Calculated Property |

| Enthalpy of Vaporization (ΔvapH°) | 41.99 | kJ/mol | Joback Calculated Property |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.792 | - | Crippen Calculated Property |

| XlogP (Predicted) | 2.9 | - | PubChemLite |

| Topological Polar Surface Area (TPSA) | 17.1 | Ų | Computed by PubChem |

These calculated values offer insights into the molecule's stability (enthalpy of formation), volatility (enthalpy of vaporization), and hydrophobicity (logP). For instance, the positive logP value indicates that this compound is more soluble in fats and organic solvents than in water.

Predicted Collision Cross Section (CCS): Ion mobility-mass spectrometry, coupled with computational modeling, can predict the collision cross section (CCS) of a molecule. This value relates to the ion's size and shape in the gas phase. Predicted CCS values for different adducts of this compound have been calculated.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 143.14305 | 134.6 |

| [M+Na]+ | 165.12499 | 140.5 |

| [M-H]- | 141.12849 | 134.6 |

| [M+NH4]+ | 160.16959 | 156.4 |

Data sourced from PubChemLite, calculated using CCSbase.

These quantum chemical predictions are foundational for understanding the molecule's intrinsic properties and predicting its behavior in various chemical and biological systems.

Structure-Activity Relationship (SAR) Studies for Related Compounds

Structure-Activity Relationship (SAR) studies aim to determine how the chemical structure of a compound influences its biological or chemical activity. While no specific SAR studies for this compound were found, research on related short-chain aliphatic ketones provides relevant insights.

A key example is the study of short-chain ketones for their bioactivity against the granary weevil, Sitophilus granarius, a common pest of stored grains. In this context, researchers have evaluated how modifications to the ketone structure affect its potency as a fumigant or repellent.

Key Findings from SAR of Related Aliphatic Ketones:

Chain Length: The length of the alkyl chain has a significant impact on fumigant toxicity. In one study, 2-pentanone was found to be more toxic to weevils than 2-hexanone (B1666271) or 2-heptanone (B89624). This suggests that for this particular activity, there is an optimal chain length, and simply increasing it does not necessarily increase potency.

Lipophilicity: The insecticidal efficiency of volatile organic compounds often relates to their ability to penetrate the insect's cuticle. This penetration is influenced by the compound's lipophilicity (fat-solubility), often measured by its LogP value. The study on weevils noted a pattern where lower lipophilicity (in the tested range) correlated with higher effectiveness.

Behavioral Effects: Beyond toxicity, structure also affects behavioral responses. 2-Hexanone and 2-heptanone were the most active in disrupting the weevil's orientation towards wheat grains, demonstrating that different activities (toxicity vs. repellency) can have different structural requirements.

These findings for related compounds illustrate a fundamental principle of SAR: small changes in molecular structure, such as altering the length of an alkyl chain, can lead to significant changes in biological activity. If this compound were to be evaluated for a specific biological application, its branched structure (the methyl group at the 2-position) would be a critical feature to compare against its straight-chain isomers in SAR studies.

Future Research Directions and Emerging Paradigms in 2 Methyloctan 3 One Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of ketones has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of 2-Methyloctan-3-one synthesis lies in the adoption of green chemistry principles, focusing on minimizing environmental impact and maximizing efficiency. Research is increasingly directed towards developing sustainable oxidation procedures that produce no dangerous residues from the oxidizing agent or other auxiliary chemicals .

One promising avenue is the use of cleaner oxidizing agents. For instance, systems like hydrogen peroxide (H₂O₂) combined with hydrobromic acid (HBr) are being explored for the oxidation of secondary alcohols into ketones. This system is attractive due to the low cost of the reagents, minimal environmental impact, and the absence of organic waste. Another innovative approach involves using gaseous nitrogen dioxide (NO₂) for the waste-free oxidation of alcohols to aldehydes and ketones. These methods represent a significant step towards more sustainable chemical manufacturing.

Furthermore, enhancing the efficiency of catalytic processes is a core tenet of green chemistry. The development of advanced transition metal catalysts, such as unique iridium-based systems, allows for reactions like direct reductive amination of ketones with high atom economy, producing water as the sole by-product. Applying similar catalytic strategies to the synthesis of this compound could significantly reduce waste and energy consumption compared to traditional stoichiometric methods. Light-driven synthesis using photoredox catalysis in combination with N-heterocyclic carbenes (NHCs) also presents a mild and efficient route for constructing aliphatic ketones from activated carboxylic acids.

Table 1: Comparison of Green Synthesis Strategies for Aliphatic Ketones

| Synthesis Strategy | Oxidant/Catalyst System | Key Advantages | Research Focus |

|---|---|---|---|

| Oxidation of Secondary Alcohols | H₂O₂–HBr(aq) | Inexpensive reagents, low environmental impact, no organic waste. | Selective oxidation-bromination of secondary alcohols. |

| Gas-Phase Oxidation | Nitrogen Dioxide (NO₂) | Waste-free process, quantitative conversion. | Oxidation of neat alcohols to aldehydes, ketones, or acids. |

| Catalytic C-C Bond Formation | Ir-photoredox/nickel catalysis | Mild conditions, high efficiency for acyl-Csp3 bond formation. | Cross-coupling of carboxylic acids with alkyltrifluoroborates. |

| Photoredox Catalysis | NHC/Photoredox Catalysis | Light-driven, mild conditions, functional group tolerance. | Synthesis from activated carboxylic acids. |

Exploration of Bio-inspired Catalysis for Production

Bio-inspired catalysis, or biocatalysis, is rapidly emerging as a powerful and sustainable alternative to conventional chemical synthesis, particularly for high-value chemicals like flavors and fragrances. The production of "natural" compounds through biological processes is highly sought after by consumers, making biocatalysis an economically and ecologically attractive route for producing this compound. This approach utilizes microorganisms or isolated enzymes as catalysts, which operate under mild conditions and often exhibit high selectivity, reducing the need for protecting groups and minimizing side-product formation.

Microbial biocatalysis has been successfully implemented for the commercial production of various flavor chemicals. Different species of yeast, for example, are widely used in organic synthesis because they are inexpensive, readily available, and versatile. Research efforts are focused on applying contemporary microbiological techniques to improve the efficiency of these microbial biocatalysts for the targeted production of specific flavor compounds. This includes engineering metabolic pathways in host organisms like E. coli to convert simple sugars like glucose into desired carboxylic acids, which can then be transformed into specific ketones.

The use of isolated enzymes offers another layer of precision. For instance, enzyme-catalyzed reduction of carbonyl compounds to their corresponding alcohols is a well-established method, and the reverse reaction—oxidation of secondary alcohols to ketones—is a key area of research. Advances in enzyme engineering are making it possible to tune biocatalysts to fulfill specific industrial needs, bridging the gap between laboratory-scale feasibility and large-scale industrial application.

Table 2: Biocatalytic Approaches for Ketone Production

| Biocatalytic Method | Catalyst Type | Precursor/Substrate | Key Advantages |

|---|---|---|---|

| Microbial Biotransformation | Whole microorganisms (e.g., yeast) | Natural precursors (e.g., fatty acids, amino acids) | "Natural" product label, complex transformations in one pot. |

| Engineered Metabolic Pathways | Genetically modified E. coli | Glucose | Use of renewable feedstocks, high yields of intermediates. |

| Isolated Enzyme Catalysis | Purified enzymes (e.g., dehydrogenases) | Secondary alcohols | High specificity and stereospecificity, mild reaction conditions. |

| Coupled-Enzyme Reactions | Multiple enzymes (e.g., α-dioxygenase, dehydrogenase) | Fatty acids | Production of specific aldehydes/ketones from abundant natural sources. |

Expansion of Applications in Materials Science and Industrial Catalysis (Research Focus)

While currently known primarily as a flavor and fragrance compound, the chemical structure of this compound presents opportunities for its use in broader industrial contexts, specifically in materials science and catalysis. Ketones are produced on a massive scale for use as solvents, polymer precursors, and pharmaceutical reagents.

In materials science, the carbonyl group of ketones can participate in various polymerization reactions. A notable example is the synthesis of polyvinyl ketals through the condensation of polyvinyl alcohol (PVA) with ketones. This reaction can alter the thermal properties of the original polymer; for instance, the glass transition temperature (Tg) of PVA increases upon ketalization. By reacting this compound with PVA, a novel polyvinyl ketal could be synthesized, potentially imparting unique properties such as increased hydrophobicity or altered mechanical strength. Such materials could be candidates for applications like water-degradable packaging. Furthermore, the selective modification of natural polymers like polysaccharides by introducing ketone functionalities is a promising route to creating highly functional, sustainable materials.

In the realm of industrial catalysis, aliphatic ketones can serve as important intermediates. For example, they are key precursors in the synthesis of more complex molecules, including certain cannabinoid analogs, where a ketone moiety is a central feature of a synthetic intermediate. The reactivity of the carbonyl group and the adjacent alpha-carbons in this compound allows for a range of chemical transformations, making it a potential building block in multi-step syntheses. Ketones are also widely used as industrial solvents, and the specific properties of this compound could make it a suitable medium for certain catalytic reactions.

Table 3: Potential Applications in Materials Science

| Application Area | Polymer System | Potential Role of this compound | Resulting Material Properties |

|---|---|---|---|

| Biodegradable Polymers | Polyvinyl Ketal (from PVA) | Ketalizing agent | Increased glass transition temperature, controlled hydrophobicity, potential for water degradability. |

| Functional Polysaccharides | Modified Cellulose or Starch | Appended ketone functionality | Enables site-specific chemical modification, creation of sensor materials or functional bioplastics. |

| Polymer Precursor | General Polymer Synthesis | Monomer or intermediate | The aliphatic chain could be incorporated into polymer backbones, affecting flexibility and crystallinity. |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

A significant paradigm shift in chemical research is the integration of artificial intelligence (AI) and machine learning (ML). These powerful computational tools are being developed to accelerate discovery by predicting molecular properties, reaction outcomes, and optimal synthesis routes, moving beyond traditional, often time-consuming, experimental approaches.

For a molecule like this compound, ML models offer several potential applications. Firstly, they can predict fundamental physicochemical properties. Researchers have successfully developed AI models, such as multilayer perceptron (MLP) neural networks, to accurately predict properties like boiling points, melting points, and flashpoints for a wide range of organic compounds based on their molecular structure. Such models could provide rapid and accurate property estimations for this compound and its derivatives without the need for physical measurement.

Secondly, ML is revolutionizing the prediction of chemical reactivity and reaction yields. Models are being trained on large datasets of chemical reactions to predict the outcomes of new transformations. For example, ML models can predict the enantioselectivity of a reaction with high accuracy or forecast the yield of a catalytic process. By training models on reactions involving ketones, it would be possible to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing this compound or for using it as a reactant in subsequent transformations. These predictive capabilities can dramatically reduce the experimental effort required for process optimization.

Finally, AI is being used to assess chemical selectivity. For instance, ML models can distinguish between the reactivity of an aldehyde versus a ketone in the same molecule, a common challenge in organic synthesis. This predictive power allows chemists to anticipate potential side reactions and design more selective synthetic pathways.

Table 4: Applications of AI and Machine Learning in Ketone Chemistry

| AI/ML Application | Model Type | Predicted Parameter | Potential Impact for this compound |

|---|---|---|---|

| Property Prediction | Multilayer Perceptron (MLP) | Boiling point, melting point, flashpoint. | Rapid estimation of physical and safety-related properties. |

| Reaction Yield Prediction | Support Vector Machine (SVM), XGBoost | Reaction yield, enantioselectivity (% ee). | Optimization of synthesis protocols without extensive experimentation. |

| Reaction Outcome Prediction | Molecular Transformer | Product structure. | Predicts the major product of a reaction given reactants and reagents. |

| Reactivity/Selectivity Prediction | Atom-based ML models | Nucleophilicity and electrophilicity of specific atoms. | Anticipates reaction selectivity and potential side products in complex syntheses. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyloctan-3-one, and how can their efficiency be validated experimentally?

- Methodological Answer : Common methods include ketonization of 2-methyloct-2-en-3-ol via acid catalysis or oxidation of secondary alcohols using Jones reagent. Validation requires monitoring reaction progress through GC-MS and confirming purity via NMR (e.g., H and C spectra). For reproducibility, document catalyst concentrations, temperature, and reaction time. Cross-validate yields against literature benchmarks, such as the 47.36% purity threshold noted in controlled experimental conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address potential ambiguities?

- Methodological Answer : FT-IR (C=O stretch ~1700–1750 cm) and NMR are primary tools. For H NMR, the ketone’s α-protons resonate at δ 2.1–2.5 ppm. Ambiguities arise in crowded spectral regions; use DEPT-135 or 2D-COSY to resolve overlapping signals. Compare experimental data with computational predictions (e.g., DFT calculations) to confirm assignments .

Q. How do purity levels impact the physicochemical properties of this compound, and what purification methods are optimal?

- Methodological Answer : Purity affects boiling points (e.g., 456 K at 99% purity vs. 456 K at lower purity ). Use fractional distillation or preparative GC for purification. Validate purity via HPLC with a refractive index detector, ensuring retention times match reference standards. Report purity thresholds in all experimental protocols to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies between experimental and theoretical physicochemical data for this compound?

- Methodological Answer : Discrepancies in properties like density (e.g., 815–824.6 kg/m ) may stem from force field parameterization. Use molecular dynamics simulations with optimized fragment-based force fields (e.g., parameter sets for oxygenated ketones). Validate models by comparing simulated vapor-liquid equilibria with experimental data. Iteratively adjust torsional and nonbonded parameters to minimize error .

Q. What experimental design principles apply to ecotoxicological studies of this compound, particularly in aquatic systems?

- Methodological Answer : Use Daphnia magna acute toxicity assays (OECD 202 guidelines). Prepare stock solutions in acetone (≤0.1% v/v) to ensure solubility. Include positive controls (e.g., KCrO) and negative controls (solvent-only). Calculate LC values via probit analysis, reporting 95% confidence intervals. Address solvent interference by validating controls against solvent-free systems .

Q. How should researchers address contradictions in spectral data when this compound is synthesized via novel catalytic systems?

- Methodological Answer : Contradictions (e.g., unexpected doublet splitting in H NMR) may indicate stereochemical byproducts. Perform chiral GC or polarimetry to assess enantiomeric excess. Use HSQC to correlate carbon-proton environments and identify diastereomers. If ambiguity persists, repeat synthesis under inert atmospheres to rule out oxidation artifacts .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to EC/IC data. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-normal distributions, employ Kruskal-Wallis tests. Report effect sizes and power analysis to justify sample sizes, ensuring alignment with pharmacodynamic principles .

Methodological Notes

- Data Validation : Cross-reference experimental results with databases like NIST Chemistry WebBook, ensuring compliance with IUPAC naming and spectral standards .

- Contradiction Management : Adopt iterative cycles of hypothesis generation (e.g., "Are observed boiling point variations due to impurities?") and targeted experimentation (e.g., repeat distillation at higher resolution) .

- Ethical Reporting : Disclose solvent waste protocols and safety measures (e.g., fume hood use during synthesis) in alignment with Green Chemistry principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.